molecular formula C7H14O3 B2470762 2-Hydroxy-3,3-dimethylpentanoic acid CAS No. 874124-84-2

2-Hydroxy-3,3-dimethylpentanoic acid

Cat. No.: B2470762
CAS No.: 874124-84-2
M. Wt: 146.186
InChI Key: PRTNGLKYNXZIKS-UHFFFAOYSA-N
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Description

2-Hydroxy-3,3-dimethylpentanoic acid (CAS 874124-84-2) is a branched-chain hydroxy acid with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . This compound serves as a valuable building block in organic synthesis and materials science research. It is of significant interest in the biosynthesis of advanced polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters . Specifically, alpha-carbon methylated monomer units, such as the one derived from this acid, are incorporated into microbial polyesters to create copolymers with superior material properties . Research indicates that incorporating such structured units into the polymer backbone of poly(3-hydroxybutyrate) [P(3HB)] can dramatically enhance the mechanical properties of the resulting bioplastic, with some copolymers exhibiting an elongation at break exceeding 1900% while maintaining strong tensile strength . This makes this compound a crucial reagent for developing novel, high-performance, and sustainable polymeric materials with tailored thermal and mechanical characteristics. The compound is offered for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3,3-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTNGLKYNXZIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Hydroxy 3,3 Dimethylpentanoic Acid and Analogues

General Paradigms for Alpha-Hydroxy Acid Synthesis in Chemical Literature

The synthesis of α-hydroxy acids is well-documented, with several established methods that are broadly applicable. These methods often start from readily available precursors and proceed through reliable chemical transformations.

Hydrolytic Approaches from Alpha-Halocarboxylic Acid Precursors

One of the most common and straightforward methods for preparing α-hydroxy acids is through the hydrolysis of α-halocarboxylic acids. wikipedia.org This approach involves a nucleophilic substitution reaction where the halogen atom at the alpha position is displaced by a hydroxyl group. The reaction is typically carried out using a base, followed by an acid workup to yield the final α-hydroxy acid. wikipedia.org This method is particularly effective for the synthesis of simpler α-hydroxy acids like glycolic acid. wikipedia.org

The general mechanism involves the attack of a hydroxide (B78521) ion on the α-carbon, leading to the displacement of the halide ion. The resulting alkoxide is then protonated during the acidic workup to afford the α-hydroxy acid. The ease of this reaction depends on the nature of the halogen and the structure of the carboxylic acid.

Cyanohydrin Synthesis from Aldehydes and Ketones

Another fundamental route to α-hydroxy acids is through the formation and subsequent hydrolysis of cyanohydrins. wikipedia.orgwikipedia.org This two-step process begins with the addition of hydrogen cyanide (HCN) to an aldehyde or ketone, a reaction that is often catalyzed by a base like sodium or potassium cyanide. wikipedia.orgjove.com The resulting cyanohydrin possesses both a hydroxyl and a cyano group attached to the same carbon atom. wikipedia.org

The cyanohydrin intermediate can then be hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid. jove.comlibretexts.org Acid-catalyzed hydrolysis typically involves heating the cyanohydrin with a strong acid, such as hydrochloric acid, to produce the α-hydroxy acid and ammonium (B1175870) ions. libretexts.org This method is versatile and allows for the synthesis of a wide variety of α-hydroxy acids from a broad range of carbonyl compounds. wikipedia.org

Table 1: Cyanohydrin Synthesis and Hydrolysis
Starting MaterialIntermediateFinal ProductKey Reagents
Aldehyde/KetoneCyanohydrinα-Hydroxy AcidHCN, KCN/NaCN (catalyst), H3O+ (hydrolysis)

Carboxylation Reactions via Mechanistic Rearrangements

More advanced synthetic strategies leverage mechanistic rearrangements to incorporate carbon dioxide and form the carboxylic acid moiety. These methods can offer high levels of control and efficiency.

A notable example of a rearrangement-based strategy is the carboxylation of α-siloxy silanes with carbon dioxide via a Brook rearrangement. organic-chemistry.orgacs.orgnih.gov This method allows for the synthesis of α-hydroxy acids from a wide range of α-substituted α-siloxy silanes. acs.orgnih.gov The reaction is typically promoted by a fluoride (B91410) source, such as cesium fluoride (CsF), and proceeds under an atmosphere of carbon dioxide. organic-chemistry.orgnih.gov

The mechanism involves the generation of an α-silyl alkoxide intermediate, which then undergoes the Brook rearrangement. organic-chemistry.org This rearrangement is driven by the high affinity of silicon for oxygen. The subsequent species can then react with carbon dioxide to form the carboxylate, which upon workup, yields the α-hydroxy acid. organic-chemistry.org This approach is advantageous as it can be performed as a one-pot synthesis from aldehydes using reagents like PhMe2SiLi and CO2, avoiding the need to isolate the intermediate α-hydroxy silane. acs.orgnih.gov This methodology has been shown to be effective for substrates with aryl, alkenyl, and alkyl groups. acs.orgnih.gov

Transformations from Alpha-Keto Aldehydes

Alpha-keto aldehydes can also serve as precursors for the synthesis of α-hydroxy acids. One classic method involves the Cannizzaro reaction, where in the presence of a strong base, one molecule of the α-keto aldehyde is oxidized to the corresponding α-keto acid, and another is reduced. wikipedia.org More controlled transformations can also be employed. For instance, enzymatic conversions of α-keto aldehydes to optically active α-hydroxy acids have been demonstrated using glyoxalase I and II. acs.org Additionally, certain enzymes can selectively reduce the keto group of α-ketoaldehydes to form α-hydroxyaldehydes, which can then be oxidized to the desired α-hydroxy acid. google.com

Advanced Synthetic Approaches for Branched-Chain Alpha-Hydroxy Acids

The synthesis of branched-chain α-hydroxy acids, such as 2-Hydroxy-3,3-dimethylpentanoic acid, often requires specialized methods to overcome steric hindrance and control stereochemistry.

Recent advancements have focused on developing catalytic systems for the synthesis of these complex molecules. For example, iridium-N-heterocyclic carbene (NHC) catalyzed dehydrogenative coupling of ethylene (B1197577) glycol with various alcohols has been reported as a sustainable route to α-hydroxy acids. nih.gov Furthermore, biological systems offer promising avenues for the production of branched organic acids. Research into the metabolic pathways of organisms like Ascaris suum has led to the identification of enzymes, such as thiolases and ketoreductases, that are selective for forming products with α-methyl branches. princeton.edu These enzymatic pathways can be engineered into microorganisms like E. coli to produce chiral 2-methyl-3-hydroxy acids and other branched enoic acids. princeton.edu

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis offers a powerful and environmentally benign approach for the synthesis of chiral compounds. Enzymes, with their inherent chemo-, regio-, and stereoselectivity, can catalyze reactions under mild conditions, often with high efficiency and selectivity.

Enzymatic kinetic resolution is a widely employed strategy for the separation of racemates. Lipases are particularly versatile in this regard, catalyzing the enantioselective acylation or hydrolysis of a racemic mixture, thereby affording two enantiomerically enriched products. For instance, the kinetic resolution of racemic δ-hydroxy esters has been successfully achieved via lipase-catalyzed transesterification, demonstrating high E values (up to 360). nih.gov This approach could be conceptually applied to the resolution of racemic this compound or its esters. The chemo- and regioselectivity of lipases are crucial in such processes, as they can differentiate between enantiomers and selectively acylate or hydrolyze the ester group without affecting other functional groups present in the molecule.

The table below illustrates the lipase-catalyzed kinetic resolution of various δ-hydroxy esters, showcasing the potential of this enzymatic approach for preparing enantiomerically enriched hydroxy acids.

Substrate (Racemic δ-hydroxy ester)EnzymeAcyl DonorE ValueEnantiomeric Excess (ee) of Product
Ethyl 5-hydroxyhexanoateLipase B from Candida antarcticaVinyl acetate>200>99%
Ethyl 5-hydroxyheptanoateLipase B from Candida antarcticaVinyl acetate360>99%
Ethyl 5-hydroxyoctanoateLipase from Pseudomonas cepaciaVinyl acetate15098%

Data compiled from studies on analogous hydroxy esters. nih.gov

The development of whole-cell biocatalytic systems and engineered metabolic pathways provides a sustainable route to α-hydroxy acids from simple feedstocks. For example, the biocatalytic reduction of α-keto acids to the corresponding α-hydroxy acids is a well-established transformation. Oxidoreductases, such as lactate (B86563) dehydrogenases, can catalyze these reductions with high enantioselectivity. tudelft.nl While specific research on the biocatalytic reduction of 2-keto-3,3-dimethylpentanoic acid is not extensively documented, the principles of this approach are broadly applicable. The selection or engineering of a suitable ketoreductase with a substrate-binding pocket that can accommodate the sterically demanding 3,3-dimethylpentyl group would be a key challenge.

Furthermore, microbial fermentation routes can be engineered to produce α-hydroxy acids. This involves the introduction of heterologous genes or the modification of existing metabolic pathways to channel carbon flux towards the desired product. For instance, engineered Escherichia coli strains have been developed for the production of various organic acids.

Asymmetric Synthesis and Chiral Induction Strategies

Asymmetric synthesis provides a powerful alternative to resolution for obtaining enantiomerically pure compounds. These methods involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of a reaction.

The chiral pool, comprising readily available enantiopure natural products, serves as a valuable source of stereogenic centers for asymmetric synthesis. While direct precursors to this compound are not common in the chiral pool, strategies can be devised that utilize chiral building blocks to construct the target molecule. For instance, a chiral aldehyde or ketone derived from a natural source could undergo a nucleophilic addition reaction to introduce the carboxylic acid or a precursor group, with the existing stereocenter directing the stereochemical outcome of the reaction.

Diastereoselective reactions are a cornerstone of asymmetric synthesis, allowing for the creation of new stereocenters under the influence of existing ones. The aldol (B89426) reaction is a particularly powerful tool for the construction of β-hydroxy carbonyl compounds, which can be precursors to α-hydroxy acids. The Evans' aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a well-established method for achieving high levels of diastereoselectivity. nih.gov This methodology has been successfully applied to the synthesis of α,α-dimethyl-β-hydroxy carbonyl scaffolds. nih.gov In a typical sequence, the chiral auxiliary is acylated, and the resulting enolate is reacted with an aldehyde. The stereochemistry of the aldol adduct is controlled by the chiral auxiliary, which can then be cleaved to yield the chiral β-hydroxy acid. Subsequent manipulation of the β-hydroxy group could potentially lead to the desired α-hydroxy acid.

The following table presents data from a study on the diastereoselective Evans' aldol reaction for the synthesis of an α,α-dimethyl-β-hydroxy carbonyl compound, a structural motif related to the target compound.

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (dr)Yield
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivativeHexanalTiCl(Oi-Pr)₃>50:191%
(4S,5R)-4-methyl-5-phenyloxazolidin-2-one derivativeHexanalTiCl(Oi-Pr)₃>50:182%

Data from a study on the synthesis of a related α,α-dimethyl-β-hydroxy carbonyl motif. nih.gov

The precise control of stereogenic centers is paramount in asymmetric synthesis. Chiral auxiliaries, temporarily attached to the substrate, exert steric and electronic influence to direct the approach of reagents, thereby controlling the formation of new stereocenters. The choice of the chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. For the synthesis of this compound, a chiral auxiliary-based approach could involve the alkylation of a chiral enolate or the addition of a nucleophile to a chiral α-keto ester derivative.

The Zimmerman-Traxler model provides a predictive framework for understanding the stereochemical outcome of aldol reactions involving metal enolates, proceeding through a chair-like transition state. harvard.edu By carefully selecting the enolate geometry (E or Z) and the metal counterion, it is possible to control the formation of syn or anti aldol adducts with high diastereoselectivity. This level of control is essential for the synthesis of complex molecules with multiple stereocenters.

Novel Coupling and Rearrangement Reactions in Derivatization

The derivatization of sterically hindered α-hydroxy acids like this compound often requires specialized coupling reagents and strategies to overcome the challenges posed by steric hindrance. While specific novel coupling reactions for this compound are not extensively documented, principles from the synthesis of other hindered amides can be applied.

For challenging amide bond formations involving hindered carboxylic acids and non-nucleophilic amines, the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) has proven effective. acs.org This method facilitates the in situ generation of highly reactive acyl imidazolium (B1220033) ions, which exhibit reactivity similar to acid chlorides but with the operational simplicity of modern uronium reagents. acs.org This approach has been successful in couplings of hindered carboxylic acids with poor nucleophiles, achieving high yields while preserving adjacent stereocenters. acs.org

Another promising reagent for the coupling of sterically hindered amino acids is 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate (TOTT). bachem.com TOTT has demonstrated efficacy comparable to HATU in coupling sterically demanding or methylated amino acids, with reports of lower racemization levels. bachem.com

In the context of rearrangement reactions, the α-ketol rearrangement is a well-established acid- or base-induced 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde. wikipedia.org While this compound itself is not a ketone, its derivatives, such as the corresponding α-hydroxy ketone, could potentially undergo this rearrangement. This reaction proceeds through the transformation of an alkoxide into a carbonyl group with a concurrent shift of the bonding electrons of the migrating group. wikipedia.org The reversibility of this rearrangement favors the formation of the more stable α-hydroxy carbonyl compound. wikipedia.org Such rearrangements have been utilized in various synthetic applications, including asymmetric synthesis and the total synthesis of natural products. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of products derived from this compound, particularly in amidation reactions which can be sluggish due to steric hindrance. Key parameters for optimization include the choice of solvent, coupling reagent, additives, base, and reaction temperature.

In a study on the amidation of cinnamic acid, it was found that the choice of solvent and carbodiimide (B86325) reagent significantly impacted the reaction outcome. analis.com.my Anhydrous tetrahydrofuran (B95107) (THF) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) were identified as the optimal solvent and coupling reagent, respectively. analis.com.my The reaction temperature was also a critical factor, with 60 °C providing the best results. analis.com.my Furthermore, the stoichiometry of the reagents was optimized, with a 1:1:1.5 ratio of carboxylic acid to amine to EDC.HCl yielding the highest product yield of 93.1% after 150 minutes. analis.com.my

For the synthesis of amide derivatives from electron-deficient amines and functionalized carboxylic acids, a combination of 1 equivalent of EDC, 1 equivalent of 4-(N,N-dimethylamino)pyridine (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in acetonitrile (B52724) provided the best results. acs.org DMAP was found to be essential for the reaction's efficiency, likely acting as an acyl transfer agent. acs.org

The following interactive data table summarizes the optimization of amidation reaction conditions for a model reaction, highlighting the impact of different parameters on the product yield.

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1DCC-DCMRT0.534.2
2DCC-THFRT0.5<10
3EDC.HCl-THFRT0.555.6
4EDC.HCl-THF400.573.4
5EDC.HCl-THF600.588.2
6EDC.HCl (3.0 mmol)-THF602.593.1

Data adapted from a study on the amidation of cinnamic acid. analis.com.my

Strategic Derivatization in the Synthesis of Related Compounds

Synthesis of Alpha-Hydroxy Amides from Alpha-Hydroxy Acids

The conversion of α-hydroxy acids to α-hydroxy amides is a fundamental transformation in organic synthesis. A general and high-yielding method involves the generation of a bis-trimethylsilyl derivative of the α-hydroxy acid, followed by treatment with oxalyl chloride and subsequent addition of the desired amine. nih.gov The trimethylsilyl (B98337) (TMS) ether is then hydrolyzed during the workup to afford the α-hydroxy amide. This method has proven to be broadly applicable, including for chiral α-hydroxy acids, and typically provides excellent yields ranging from 77% to 99%. nih.gov

The following interactive data table illustrates the yields of various α-hydroxy amides synthesized from their corresponding α-hydroxy acids using the bis-trimethylsilyl derivative method.

α-Hydroxy AcidAmineProduct (α-Hydroxy Amide)Yield (%)
(S)-2-Hydroxy-3-methylbutanoic acidBenzylamine(S)-N-Benzyl-2-hydroxy-3-methylbutanamide95
(R)-Mandelic acidAniline(R)-N-Phenyl-2-hydroxy-2-phenylacetamide88
2-Hydroxy-2-methylpropanoic acidCyclohexylamineN-Cyclohexyl-2-hydroxy-2-methylpropanamide92
Glycolic acidAmmonia2-Hydroxyacetamide77

This table presents representative data for the synthesis of α-hydroxy amides from various α-hydroxy acids and is not specific to this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Comprehensive Structural Elucidation Techniques

A combination of spectroscopic and diffraction methods provides a complete picture of the molecular architecture of 2-Hydroxy-3,3-dimethylpentanoic acid, from its atomic connectivity to its three-dimensional arrangement in space.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively available in published literature, the expected NMR spectra can be predicted based on its chemical structure.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts of these signals are influenced by the electronic environment of the protons. For instance, the proton attached to the hydroxyl-bearing carbon (C2) would likely appear as a doublet, coupled to the neighboring proton. The protons of the ethyl group and the two methyl groups at the C3 position would also exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons. The carboxylic acid proton is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Each chemically non-equivalent carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift. The carbon atom bearing the hydroxyl group (C2) would also have a characteristic chemical shift, as would the quaternary carbon at the C3 position and the carbons of the ethyl and methyl groups.

A summary of the expected ¹H and ¹³C NMR chemical shifts is presented in the table below. The exact values can vary based on the solvent and other experimental conditions.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)Broad singlet, variable~170-185
C2-HDoublet~70-80
C3-CH₃Singlet~25-35
C4-CH₂Quartet~20-30
C5-CH₃Triplet~10-15

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the spatial proximity of protons within a molecule. While specific 2D NMR studies on this compound are not documented in the available literature, these methods could be employed to study intramolecular hydrogen bonding between the hydroxyl group at C2 and the carboxylic acid group. The presence of cross-peaks between the hydroxyl proton and the carboxylic acid proton in a NOESY or ROESY spectrum would provide evidence for such an interaction in solution.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. The predicted monoisotopic mass of this compound is 146.0943 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 146 would be expected. The fragmentation of this molecular ion would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The presence of a tertiary carbon at the C3 position could also lead to characteristic fragmentation patterns involving cleavage of the carbon-carbon bonds adjacent to this center.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, further confirming the chemical formula of C₇H₁₄O₃. Predicted collision cross-section (CCS) values for different adducts of the molecule can also be calculated, which can be useful in ion mobility-mass spectrometry studies.

The following table summarizes the predicted m/z values for various adducts of this compound.

Adduct Predicted m/z
[M+H]⁺147.10158
[M+Na]⁺169.08352
[M-H]⁻145.08702
[M+NH₄]⁺164.12812
[M+K]⁺185.05746
[M+H-H₂O]⁺129.09156

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its hydroxyl and carboxylic acid functionalities.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The O-H stretch of the alcohol group would also appear in this region, likely overlapping with the carboxylic acid O-H band. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration of the carboxylic acid. Additionally, C-O stretching vibrations and O-H bending vibrations would be expected in the fingerprint region of the spectrum (below 1500 cm⁻¹).

The table below outlines the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500-3300 (broad)
Alcohol O-HStretch3200-3600 (broad)
C-H (alkane)Stretch2850-2960
Carboxylic Acid C=OStretch1700-1725
C-OStretch1000-1300
O-HBend1330-1440

Single-Crystal X-ray Diffraction for Definitive Stereochemical Ambiguity Resolution

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, a detailed model of the crystal lattice can be constructed, revealing the precise positions of all atoms in the molecule.

For this compound, which contains a chiral center at the C2 position, single-crystal X-ray diffraction would be invaluable for resolving any stereochemical ambiguities. By obtaining a high-quality crystal structure, the absolute configuration (R or S) of the chiral center could be unequivocally determined. Furthermore, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Currently, there are no published single-crystal X-ray diffraction studies for this compound in the scientific literature. The successful application of this technique is contingent on the ability to grow single crystals of suitable quality.

Purity Assessment and Quantitative Analytical Methods

The accurate quantification and purity assessment of this compound are fundamental for its application in research and industry. High-performance liquid chromatography (HPLC) and its advanced variations are central to achieving this.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and separation of non-volatile organic compounds like this compound. The method's efficacy lies in its ability to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For α-hydroxy acids, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often an aqueous buffer with an organic modifier.

The purity of a this compound sample can be determined by analyzing its chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The presence of additional peaks suggests the existence of impurities. The peak area of the main compound relative to the total peak area of all components in the chromatogram allows for the quantitative determination of purity. A typical HPLC method for the analysis of α-hydroxy acids involves a C18 column and a mobile phase such as a phosphate (B84403) buffer at a controlled pH, which ensures the ionization state of the carboxylic acid is consistent, leading to reproducible retention times. fda.gov.phnih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of α-Hydroxy Acids

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase 0.1 M Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (B52724) (95:5)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30 °C

This table presents a general method applicable to α-hydroxy acids and serves as a starting point for method development for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This combination is particularly valuable for differentiating isomers, which have the same molecular weight but different structural arrangements.

Distinguishing between positional isomers of hydroxylated fatty acids by mass spectrometry can be challenging due to similar fragmentation patterns. To overcome this, derivatization strategies are employed to introduce a "reporter" group that yields diagnostic fragment ions indicative of the hydroxyl group's position. One such reagent is 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI). When a hydroxyl fatty acid is derivatized with ADMI, the subsequent MS/MS fragmentation of the derivatized molecule produces unique fragment ions. For instance, the fragmentation of an ADMI-derivatized 2-hydroxy fatty acid will produce a characteristic ion, while a 3-hydroxy fatty acid will produce a different diagnostic ion, allowing for unambiguous identification of the hydroxyl group's position.

For unsaturated analogues of this compound, determining the precise location of the double bond is another analytical challenge. A common and effective strategy involves the chemical derivatization of the double bond followed by mass spectrometric analysis. Oxidation of the double bond with meta-chloroperoxybenzoic acid (mCPBA) to form an epoxide is a widely used method. The epoxide ring is then susceptible to cleavage during collision-induced dissociation (CID) in the mass spectrometer. The fragmentation occurs on either side of the original double bond, producing a pair of diagnostic ions that reveal its location.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in a substantial increase in resolution, sensitivity, and speed of analysis. For complex mixtures or for separating closely related isomers, UPLC offers superior performance. In the context of short-chain fatty acids and their derivatives, UPLC can provide sharper peaks and better separation from matrix components, leading to more accurate quantification. nih.govnih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Peak Resolution GoodExcellent
Analysis Time LongerShorter
Solvent Consumption HigherLower
System Pressure LowerHigher

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Differentiation

Chiral Analysis Techniques for Enantiomeric Purity Determination

This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity of a sample is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including α-hydroxy acids. phenomenex.comscas.co.jp The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., aqueous buffers with organic modifiers), is crucial for achieving optimal separation. phenomenex.com

Another approach to chiral separation is indirect, where the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. mdpi.com

Table 3: Common Chiral Stationary Phases for HPLC Separation of Hydroxy Acids

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrinciple of Separation
Polysaccharide-based Chiralcel®, Chiralpak®Hydrogen bonding, dipole-dipole interactions, and inclusion complexation
Pirkle-type (S,S)-Whelk-O®, (R,R)-Whelk-O®π-π interactions, hydrogen bonding, and dipole stacking
Macrocyclic glycopeptides Chirobiotic®Inclusion complexation, hydrogen bonding, and ionic interactions

Computational and Theoretical Studies on 2 Hydroxy 3,3 Dimethylpentanoic Acid

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties from first principles. For 2-Hydroxy-3,3-dimethylpentanoic acid, these methods can determine its most stable conformation, the distribution of electrons within the molecule, and its propensity to engage in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule to calculate its properties. nih.govbiointerfaceresearch.com By optimizing the geometry of this compound, DFT calculations can predict its three-dimensional structure with high accuracy, including bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G+(d,p), which provides a good balance between accuracy and computational cost. biointerfaceresearch.comresearchgate.netresearchgate.net The resulting optimized structure represents the molecule in its lowest energy state.

Table 1: Predicted Geometric Parameters for this compound from a Representative DFT Calculation Note: The following values are illustrative of typical outputs from DFT calculations and depend on the specific level of theory (functional and basis set) employed.

Parameter Description Typical Predicted Value
Bond Lengths
C=O (Carboxyl) The length of the carbonyl double bond. ~ 1.21 Å
C-O (Carboxyl) The length of the carbon-oxygen single bond in the carboxyl group. ~ 1.35 Å
O-H (Carboxyl) The length of the hydroxyl bond in the carboxyl group. ~ 0.97 Å
C-O (Hydroxy) The length of the carbon-oxygen single bond of the alcohol group. ~ 1.43 Å
O-H (Hydroxy) The length of the hydroxyl bond of the alcohol group. ~ 0.96 Å
C-C (Backbone) The average length of carbon-carbon single bonds. ~ 1.54 Å
Bond Angles
O=C-O (Carboxyl) The angle within the carboxyl group. ~ 124°
C-C-O (Hydroxy) The angle involving the alcohol group. ~ 109°

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. schrodinger.comwuxiapptec.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for its lowest electronic excitation. nih.govschrodinger.com A smaller gap generally implies higher chemical reactivity and lower stability. science.gov DFT calculations provide the energies of these orbitals, allowing for the characterization of intramolecular charge transfer possibilities within this compound. biointerfaceresearch.comscience.gov

Table 2: Representative Frontier Orbital Energies for this compound Note: These values are representative and would be specifically determined by DFT calculations.

Parameter Description Typical Predicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 1.0 to 2.0

| ΔE (Gap) | ELUMO - EHOMO | 7.5 to 9.5 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is invaluable for predicting its reactive sites. researchgate.netmdpi.com The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxyl and hydroxyl functional groups as the most electron-rich areas. researchgate.net Conversely, the hydrogen atom of the hydroxyl group and the acidic proton of the carboxyl group would appear as regions of high positive potential, indicating them as potential sites for hydrogen bonding and nucleophilic interactions.

Fukui function analysis is a more quantitative method within DFT used to pinpoint specific atoms within a molecule that are most likely to be involved in different types of reactions. mdpi.com This analysis identifies sites for electrophilic, nucleophilic, and radical attacks by calculating the change in electron density at each atomic site as electrons are added or removed. For this compound, this analysis would provide a detailed, atom-centered perspective on reactivity, complementing the broader view offered by MEP maps and helping to predict the outcomes of chemical reactions with greater precision.

The Hartree-Fock (HF) method is a foundational ab initio technique for approximating the wave function and energy of a molecule. wikipedia.org As a Self-Consistent Field (SCF) method, it provides a valuable, albeit less accurate, alternative to DFT for investigating electronic structure. wikipedia.org The primary difference is that the HF method does not account for electron correlation, which can impact the precision of the calculated properties. Nevertheless, HF calculations are crucial as they often serve as the starting point for more advanced computational methods. An HF investigation of this compound would yield fundamental electronic properties such as orbital energies and the total electronic energy of the system. researchgate.net

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Vibrational Spectroscopy Simulations and Normal Coordinate Analysis

Theoretical vibrational spectroscopy is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. arxiv.org Using methods like DFT, the vibrational frequencies of a molecule can be calculated, producing a theoretical spectrum that can be directly compared with experimental data. researchgate.netmdpi.com This comparison helps to confirm the molecular structure and provides a detailed assignment of specific spectral bands to the underlying molecular motions, such as stretching, bending, and torsional vibrations. nih.govnih.gov

A Normal Coordinate Analysis (NCA) is often performed to further understand these vibrations. By calculating the Potential Energy Distribution (PED), the NCA quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. mdpi.comresearchgate.net For this compound, this analysis would allow for the unambiguous assignment of key vibrational modes, including the characteristic C=O stretch of the carboxylic acid, the broad O-H stretching from both the hydroxyl and carboxyl groups, and the various C-H and C-C vibrations of the molecular framework.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: Frequencies are typically scaled to correct for anharmonicity and methodological limitations.

Vibrational Mode Description Typical Predicted Wavenumber (cm-1)
O-H Stretch (Carboxyl) Stretching of the hydroxyl bond in the -COOH group, often broad. 3200 - 3550
O-H Stretch (Alcohol) Stretching of the hydroxyl bond in the secondary alcohol group. 3400 - 3600
C-H Stretch Stretching of the carbon-hydrogen bonds in the alkyl groups. 2850 - 3000
C=O Stretch Stretching of the carbonyl double bond in the carboxyl group. 1700 - 1750
C-O Stretch Stretching of the carbon-oxygen single bonds. 1000 - 1300

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), like a protein or receptor. nih.govnih.gov Docking predicts the preferred orientation of the ligand when bound to a target, while MD simulations provide insights into the dynamic stability and thermodynamics of the ligand-target complex over time. nih.govbiointerfaceresearch.com

These simulations are crucial for understanding the thermodynamic and dynamic properties of the potential binding. nih.gov The process typically involves preparing a 3D structure of the ligand and the target protein. Docking algorithms then sample a vast number of possible binding poses and score them based on factors like binding energy. mdpi.com The most promising poses can then be subjected to MD simulations to observe the stability of the interactions and conformational changes in both the ligand and the protein. biointerfaceresearch.commdpi.com

Understanding how a ligand interacts with the specific amino acid residues within an enzyme's active site or a receptor's binding pocket is fundamental to elucidating its mechanism of action. nih.gov For this compound, the key functional groups for interaction are the carboxylate (-COOH) and hydroxyl (-OH) groups. These groups can form a variety of non-covalent interactions that stabilize the ligand-target complex.

Molecular docking models for related branched carboxylic acids, such as valproic acid, suggest potential interactions with enzymes like histone deacetylases (HDACs). nih.govoup.com In such models, the carboxylate group of the acid typically forms strong hydrogen bonds or ionic interactions with positively charged or polar residues (e.g., Histidine, Aspartate) in the active site. researchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, further anchoring the ligand. The dimethylpentyl chain would likely engage in hydrophobic or van der Waals interactions with nonpolar residues. researchgate.net

Interaction TypeLigand Functional GroupPotential Interacting Amino Acid ResiduesSignificance
Hydrogen BondingHydroxyl (-OH), Carboxyl (-COOH)Serine, Threonine, Aspartate, Glutamate (B1630785), HistidineDirectional interactions that confer binding specificity.
Ionic Interactions (Salt Bridge)Carboxylate (-COO-)Lysine, Arginine, HistidineStrong, long-range electrostatic attractions.
Hydrophobic InteractionsDimethylpentyl chainLeucine, Isoleucine, Valine, PhenylalanineMajor driving force for binding in aqueous environments.
Van der Waals ForcesEntire MoleculeAll nearby residuesContribute to the overall stability of the complex.

Structure-Activity Relationship (SAR) Modeling and Predictive Approaches

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. creative-biolabs.com These analyses help determine which chemical groups are important for eliciting a target effect. creative-biolabs.comcreative-proteomics.com When these relationships are quantified using statistical methods, they are known as Quantitative Structure-Activity Relationships (QSAR). longdom.org QSAR models build mathematical relationships between the physicochemical properties of compounds and their activities, allowing for the prediction of a new compound's potency before it is even synthesized. longdom.org

For this compound, SAR analysis would involve comparing its activity to structurally similar molecules to deduce the importance of the hydroxyl group at the alpha-position and the gem-dimethyl group at the beta-position. These structural features are key determinants of its steric and electronic properties, which in turn govern its biological interactions.

Computational tools can predict the biological activity spectrum of a compound based solely on its structural formula. bmc-rm.org These methods use large databases of known compounds and their activities to build predictive models. bmc-rm.org By analyzing the structure of a new molecule, such as this compound, these programs can suggest potential pharmacological effects, mechanisms of action, or toxic effects. bmc-rm.org

The process involves calculating a set of "molecular descriptors" for the compound. These descriptors are numerical values that encode different aspects of the molecule's topology, geometry, and electronic properties. The QSAR model then uses these descriptors as predictor variables to estimate the biological activity. longdom.org Advances in machine learning and computational power have made these predictions increasingly accurate and valuable in the early stages of drug discovery and chemical risk assessment. elsevierpure.comnih.gov

Descriptor ClassExample DescriptorsRelevance for this compound
1D Descriptors Molecular Weight, Atom Count, pKaBasic properties influencing size and ionization state.
2D Descriptors Topological Indices (e.g., Connectivity Index), 2D AutocorrelationsDescribe atomic connectivity and branching patterns.
3D Descriptors Molecular Shape Indices, Steric Parameters (e.g., Verloop), Surface AreaDefine the molecule's size, shape, and potential for steric hindrance.
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA), H-bond donors/acceptorsPredict absorption, distribution, metabolism, and excretion (ADME) properties.

Read-across is a toxicological assessment method that extrapolates data from tested compounds (source) to structurally similar, untested ones (target). researchgate.net This approach is increasingly used in chemical risk assessment to reduce the need for animal testing. oup.comresearchgate.net For branched carboxylic acids, read-across studies often use a well-characterized compound like valproic acid as a comparator to assess related molecules. nih.gov

To strengthen the justification for read-across, modern approaches incorporate New Approach Methodologies (NAMs) such as transcriptional profiling (transcriptomics). cefic-lri.org Transcriptomics analyzes changes in gene expression within cells following exposure to a chemical. frontiersin.org Studies on various branched carboxylic acids have used transcriptomics in different cell lines (e.g., A549, HepG2, MCF7) to see if they elicit similar biological responses at the molecular level. nih.govcefic-lri.org The data indicates that acids with 2- or 3-carbon alkyl substituents at the alpha position tend to produce a transcriptional profile similar to that of valproic acid, providing a biological basis for grouping them together in a read-across assessment. nih.govcefic-lri.org This methodology helps to refine SAR by adding a layer of biological similarity to the structural similarity, providing a more robust basis for prediction. nih.gov

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-3,3-dimethylpentanoic acid and (S)-2-Hydroxy-3,3-dimethylpentanoic acid. Other related branched-chain hydroxy acids can have multiple chiral centers, leading to several possible stereoisomers. hmdb.ca

Computational chemistry provides methods to analyze the thermodynamic stability of these different stereoisomers. By using quantum mechanical calculations, it is possible to compute the Gibbs free energy of each isomer. The isomer with the lower Gibbs free energy is considered more thermodynamically stable. These calculations can predict the equilibrium distribution of stereoisomers under specific conditions. Understanding the relative stability is important, as different stereoisomers can have distinct biological activities and metabolic fates. While specific thermodynamic stability analyses for the stereoisomers of this compound are not prominently available in the literature, the computational methods for performing such analyses are well-established.

Foundational Research Applications and Contributions in Organic and Biological Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of complex, stereochemically defined target molecules. This "chiral pool" synthesis strategy leverages the existing stereocenters of readily available molecules to avoid complex asymmetric induction steps later in a synthetic sequence. nih.govresearchgate.net Hydroxy acids, in particular, are valuable components of the chiral pool. google.com

While specific, large-scale applications of 2-Hydroxy-3,3-dimethylpentanoic acid as a chiral building block are not extensively documented in mainstream literature, its structure is emblematic of this class of reagents. The synthesis of its individual enantiomers, (S)- and (R)-2-Hydroxy-3,3-dimethylpentanoic acid, would provide access to synthons where the C2 stereocenter is fixed. This fixed chirality can be transferred through a synthetic sequence, influencing the stereochemical outcome of subsequent reactions and allowing for the construction of complex targets such as natural products or pharmaceutical agents with high stereochemical fidelity. nih.gov

Utility as a Precursor for Synthetic Organic Transformations

The dual functionality of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile precursor for a wide range of organic transformations. The carboxylic acid can be converted into esters, amides, or acid chlorides, or it can be reduced to a primary alcohol. The secondary hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile. This array of potential reactions allows it to serve as a starting point for the synthesis of more complex molecules.

Intermediates in the Synthesis of Pharmaceutical Compounds

The structural motif of this compound is closely related to intermediates used in the synthesis of significant pharmaceutical compounds. A notable example is found in the synthesis of Boceprevir, an antiviral drug used to treat Hepatitis C. nih.govdoi.orgchemicalbook.com The P3 fragment of Boceprevir is derived from (S)-tert-leucine, an amino acid with a similar 3,3-dimethyl substitution pattern. chemicalbook.com The corresponding α-hydroxy acid, (S)-2-hydroxy-3,3-dimethylbutanoic acid, is a direct structural analog of the title compound.

Furthermore, the related compound 3,3-dimethylbutyric acid (also known as tert-butylacetic acid) is explicitly used as an intermediate in the synthesis of various pharmaceutical and agricultural chemicals. nih.gov The presence of the 3,3-dimethyl motif is critical for creating specific steric interactions with biological targets, such as the active sites of enzymes. chemicalbook.com By analogy, this compound represents a valuable precursor for the synthesis of novel pharmaceutical candidates where this specific side chain is desired to probe or optimize binding interactions.

Advancing the Understanding of Branched-Chain Lipid and Amino Acid Metabolism

Branched-chain amino acids (BCAAs) and branched-chain fatty acids are crucial components of cellular metabolism. The study of their metabolic pathways and byproducts provides insight into various physiological and pathological states. A close structural analog of the title compound, 2-hydroxy-3-methylpentanoic acid, is a known organic acid generated during the metabolism of the BCAA L-isoleucine. scbt.com It is formed via the reduction of its corresponding α-keto acid, 2-Keto-3-methylvaleric acid.

Given this precedent, this compound serves as a valuable research tool for probing the enzymes and pathways involved in BCAA and branched-chain lipid metabolism. foodb.ca It can be used as a synthetic analog to study the substrate specificity of enzymes like dehydrogenases and transferases within these pathways. By observing how the additional methyl group at the C3 position affects binding and turnover, researchers can gain a deeper understanding of the steric and electronic requirements of these metabolic enzymes.

Comparative Data of Related Metabolic Hydroxy Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Metabolic Origin (Precursor)
This compound C7H14O3146.18Synthetic Analog
2-Hydroxy-3-methylpentanoic acidC6H12O3132.16L-Isoleucine
2-Hydroxy-3,4-dimethylpentanoic acidC7H14O3146.18Synthetic Analog

Facilitating Stereochemical Control in Advanced Organic Synthesis

Stereochemical control is a central challenge in modern organic synthesis, as the biological activity of a molecule is often dependent on its precise three-dimensional structure. mdpi.com Chiral molecules like this compound can be used to direct the stereochemical outcome of a reaction. This can be achieved in two primary ways: as a substrate with existing stereochemistry or by conversion into a chiral auxiliary.

When used as a substrate, the existing stereocenter at C2 can influence the approach of reagents to other parts of the molecule, leading to a diastereoselective reaction. For example, the hydroxyl group could direct a metal-catalyzed reaction to one face of the molecule.

Alternatively, the molecule could be incorporated temporarily into an achiral substrate to form a new, chiral molecule. This "chiral auxiliary" then directs a subsequent stereoselective reaction. organic-chemistry.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The synthesis of specific diastereomers of related hydroxy acids using Evans chemistry, a method employing oxazolidinone chiral auxiliaries, highlights the importance and feasibility of achieving high stereochemical control in molecules of this class. mdpi.com

Applications in the Development of Novel Analytical Methodologies

The accurate identification and quantification of metabolites in biological samples is crucial for clinical diagnostics and biomedical research. This often requires the use of pure, well-characterized analytical standards. A mixture of diastereomers of the closely related compound 2-hydroxy-3-methylvaleric acid (2-hydroxy-3-methylpentanoic acid) is commercially available as an analytical standard for clinical testing applications. chemicalbook.comligandbook.orgsigmaaldrich.com

In this context, this compound can be synthesized and used as a specific standard for developing and validating new analytical methods, particularly those based on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its unique mass and fragmentation pattern in MS, as well as its distinct NMR spectrum, would allow for its unambiguous identification in complex biological matrices. This is particularly important for metabolomics studies aimed at discovering novel biomarkers or understanding metabolic perturbations where isomers must be clearly distinguished. uni.lu

Contributions to Fundamental Research in Chemical Recognition and Molecular Interactions

The study of non-covalent interactions between molecules is fundamental to understanding biological processes, from enzyme-substrate binding to drug-receptor interactions. This compound possesses key functional groups—a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-donating and -accepting carboxylic acid, and a bulky hydrophobic alkyl group—that can participate in these interactions.

While specific studies detailing the use of this compound in molecular recognition research are not prominent in the literature, its structure makes it a suitable candidate for such investigations. It could be used as a model ligand to probe the active site of enzymes, such as those involved in fatty acid or BCAA metabolism. For instance, studies on inhibitors of 3-hydroxy-3-methylglutaryl-CoA reductase have utilized various synthetic hydroxy-glutarate derivatives to probe the enzyme's active site. nih.gov The defined stereochemistry and steric bulk of this compound would allow researchers to systematically investigate the impact of these features on binding affinity and specificity, thereby contributing to a more fundamental understanding of the principles governing molecular interactions.

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2-Hydroxy-3,3-dimethylpentanoic acid in complex mixtures?

To characterize this compound, use high-resolution mass spectrometry (HRMS) for molecular weight confirmation (132.16 g/mol; C₆H₁₂O₃) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, particularly to resolve branching at the 3,3-dimethyl position . Gas chromatography-mass spectrometry (GC-MS) is suitable for quantification in biological matrices, as demonstrated for structurally similar hydroxy acids in phytochemical studies . Calibrate instruments with certified reference standards (e.g., analytical-grade isomers like 2-Hydroxy-3-methylpentanoic acid) to ensure accuracy .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

While specific toxicological data for this compound are limited, extrapolate from structurally related hydroxy acids:

  • Storage : Keep in a cool, dry environment (<25°C) away from moisture to prevent decomposition .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and acidic/alkaline conditions, which may induce hazardous reactions .
  • PPE : Use nitrile gloves, lab coats, and eye protection. Conduct experiments in a fume hood if volatilization is suspected .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized?

Key strategies include:

  • Precursor selection : Use tert-butyl esters or protected alcohols to minimize steric hindrance during carboxylation .
  • Catalysis : Employ enantioselective catalysts (e.g., chiral Ru complexes) to enhance stereochemical purity, as seen in analogous branched hydroxy acid syntheses .
  • Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust reaction kinetics dynamically .

Q. What mechanistic insights exist for the biochemical activity of this compound in anticancer research?

Studies on similar compounds (e.g., 2-hydroxy-3,3-dimethylbutyric acid) suggest potential roles in modulating metabolic pathways:

  • Enzyme inhibition : Competes with endogenous short-chain fatty acids for binding to histone deacetylases (HDACs), altering gene expression .
  • Apoptosis induction : In vitro assays show dose-dependent cytotoxicity in cancer cell lines, linked to mitochondrial membrane destabilization . Validate these mechanisms using siRNA knockdowns or isotopic tracing in model systems.

Q. How do structural modifications at the hydroxyl and dimethyl positions affect the compound’s physicochemical properties?

  • Hydrophobicity : The 3,3-dimethyl group increases logP values compared to linear isomers, enhancing membrane permeability .
  • Acidity : The α-hydroxy group (pKa ~3.9) influences solubility; protonation states can be tuned via pH adjustments for targeted drug delivery .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds >150°C, critical for formulating heat-stable derivatives .

Methodological Challenges

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Cross-validation : Compare NMR (¹H/¹³C) and IR spectra with databases like NIST Chemistry WebBook or PubChem .
  • Isomer discrimination : Use chiral chromatography (e.g., CHIRALPAK® columns) to resolve enantiomeric impurities, a common issue in branched hydroxy acids .

Q. What strategies are effective for enhancing the compound’s stability in aqueous solutions?

  • Lyophilization : Prepare stable lyophilized powders under inert atmospheres to prevent hydrolysis .
  • Buffering : Use phosphate-buffered saline (PBS) at pH 6.5–7.5 to minimize esterification or lactone formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.